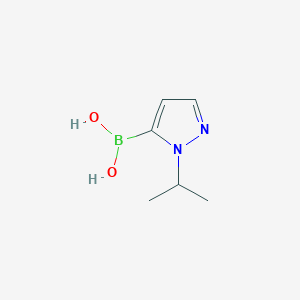
Acide (1-isopropyl-1H-pyrazol-5-yl)boronique
Vue d'ensemble
Description
(1-Isopropyl-1H-pyrazol-5-yl)boronic acid, also known as IPPB, is an organoboron compound that has gained attention in recent years for its potential applications in both scientific research and industrial applications. IPPB has a variety of properties and advantages that make it an attractive reagent for synthesis and research.
Applications De Recherche Scientifique
Couplage de Suzuki
Ce composé est utilisé comme réactif dans les réactions de couplage de Suzuki, qui sont un type de réaction de couplage croisé utilisé en synthèse organique pour former des liaisons carbone-carbone .
Azidation catalysée par le cuivre
Il sert de réactif pour les processus d'azidation catalysée par le cuivre, qui sont précieux pour introduire des groupes fonctionnels azide dans les molécules .
Agents antitumoraux et radioprotecteurs
Le composé est utilisé dans la préparation d'inhibiteurs sélectifs de CHK1 de type quinazolinyl-phénol, qui ont un potentiel en tant qu'agents antitumoraux et radioprotecteurs .
Inhibiteurs de la cathepsine
Il est impliqué dans la synthèse stéréosélective d'inhibiteurs sélectifs de la cathepsine, une enzyme importante dans la dégradation des protéines .
Développement de méthodes analytiques
Acide (1-isopropyl-1H-pyrazol-5-yl)boronique: peut être utilisé pour le développement de méthodes analytiques, la validation des méthodes (AMV) et les applications de contrôle qualité (CQ) pour les demandes de nouveaux médicaments abrégés (ANDA) ou pendant la production commerciale .
Inhibiteurs de la porc-épic
Le composé agit comme un réactif pour la conception, la synthèse et l'évaluation de nouveaux inhibiteurs de la porc-épic présentant un système à trois cycles fusionnés basé sur un échafaudage d'amide ‘inversé’ .
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide .
Mode of Action
In the context of Suzuki-Miyaura coupling reactions, 1-Isopropyl-1H-pyrazol-5-yl boronic acid acts as the organoboron reagent . The boronic acid moiety interacts with a palladium catalyst, undergoing transmetalation, a process where the boron-carbon bond is exchanged for a metal-carbon bond . This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst .
Biochemical Pathways
It’s worth noting that the suzuki-miyaura coupling reaction, in which this compound participates, is a crucial tool in the synthesis of various organic compounds, including pharmaceuticals . Therefore, it indirectly influences numerous biochemical pathways through the products it helps synthesize.
Result of Action
The primary result of the action of 1-Isopropyl-1H-pyrazol-5-yl boronic acid is the formation of a carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This reaction is widely used in organic synthesis, allowing for the construction of complex organic compounds from simpler precursors .
Propriétés
IUPAC Name |
(2-propan-2-ylpyrazol-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BN2O2/c1-5(2)9-6(7(10)11)3-4-8-9/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQOGZHKBNANKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
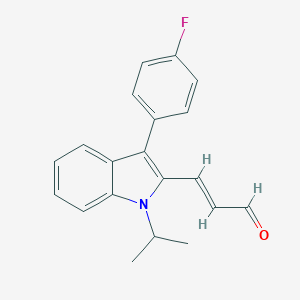




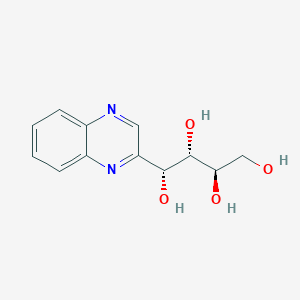

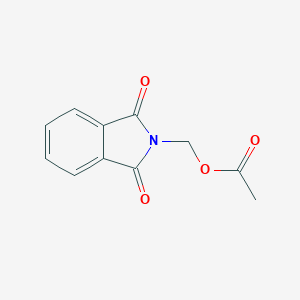

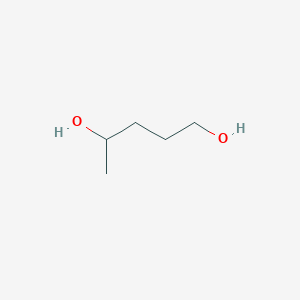

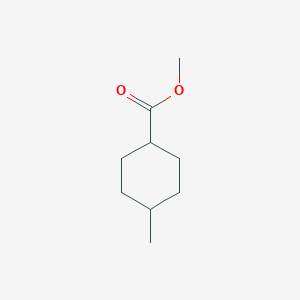

![(11bS)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B150776.png)
